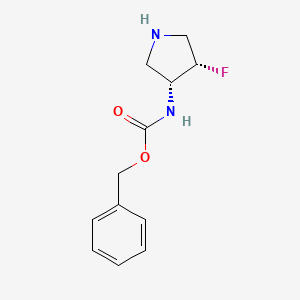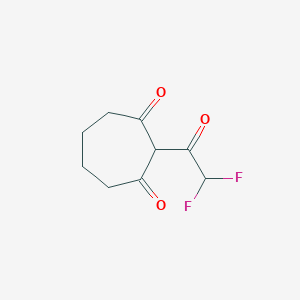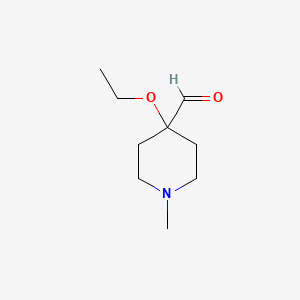
4-Ethoxy-1-methylpiperidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-1-methylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C9H17NO2 It is a piperidine derivative, characterized by the presence of an ethoxy group and a methyl group attached to the piperidine ring, along with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-1-methylpiperidine-4-carbaldehyde typically involves the reaction of 4-piperidone with ethyl iodide in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 4-Ethoxy-1-methylpiperidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: 4-Ethoxy-1-methylpiperidine-4-carboxylic acid
Reduction: 4-Ethoxy-1-methylpiperidine-4-methanol
Substitution: Various substituted piperidine derivatives depending on the nucleophile used
科学的研究の応用
4-Ethoxy-1-methylpiperidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 4-Ethoxy-1-methylpiperidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity.
類似化合物との比較
1-Methylpiperidine-4-carbaldehyde: Lacks the ethoxy group, making it less hydrophobic.
4-Ethoxy-1-methylpiperidine-4-carboxylic acid: The oxidized form of the compound.
4-Ethoxy-1-methylpiperidine-4-methanol: The reduced form of the compound.
Uniqueness: 4-Ethoxy-1-methylpiperidine-4-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the piperidine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
4-ethoxy-1-methylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(8-11)4-6-10(2)7-5-9/h8H,3-7H2,1-2H3 |
InChIキー |
VMBIOBNHHUWWHL-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CCN(CC1)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059041.png)
![4-((4-Chlorophenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059057.png)

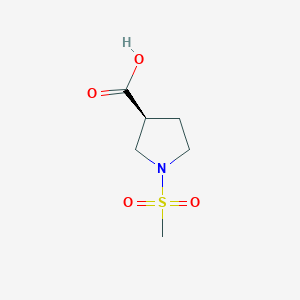

![tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate](/img/structure/B13059073.png)
![4-((2,4-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059080.png)
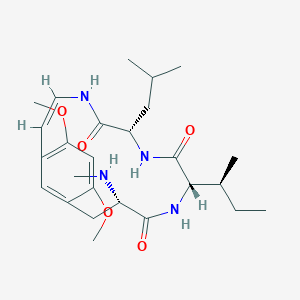
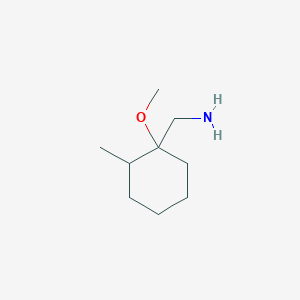
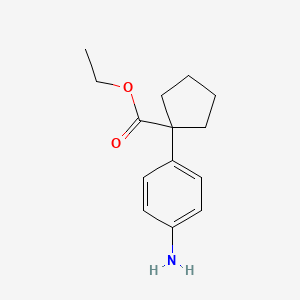
![7-Amino-9-hydroxy-6,8-diazaspiro[3.5]nona-6,8-dien-5-one](/img/structure/B13059100.png)
